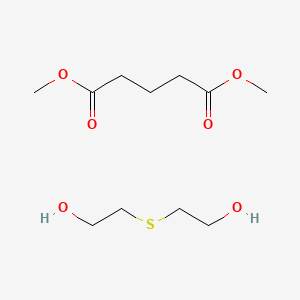
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol is a compound that combines the properties of an ester and a thiol. This unique combination makes it a valuable compound in various scientific and industrial applications. The ester group provides reactivity typical of carboxylic acid derivatives, while the thiol group introduces sulfur-based reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol typically involves esterification and thiol-ene reactions. One common method is the esterification of pentanedioic acid with methanol to form dimethyl pentanedioate. This is followed by a thiol-ene reaction where 2-(2-hydroxyethylsulfanyl)ethanol is introduced under UV light or radical initiators .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid for esterification and photoinitiators for the thiol-ene reaction is common. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Amides and different esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol involves its reactivity with various biological and chemical targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the thiol group can form disulfide bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and enzyme studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl succinate: Similar ester functionality but lacks the thiol group.
2-Mercaptoethanol: Contains a thiol group but lacks the ester functionality.
Dimethyl adipate: Similar ester functionality with a longer carbon chain.
Uniqueness
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol is unique due to its combination of ester and thiol functionalities, allowing it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
65665-46-5 |
|---|---|
Molekularformel |
C11H22O6S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H12O4.C4H10O2S/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;5-6H,1-4H2 |
InChI-Schlüssel |
SAQAEKUSFVGJRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC(=O)OC.C(CSCCO)O |
Verwandte CAS-Nummern |
65665-46-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



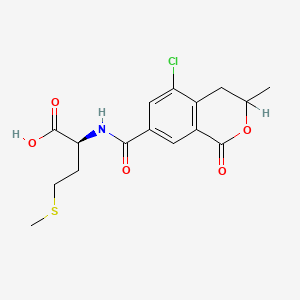
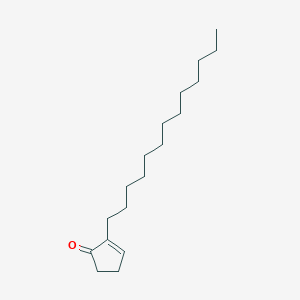
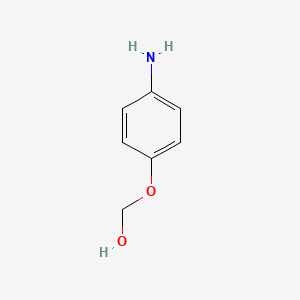
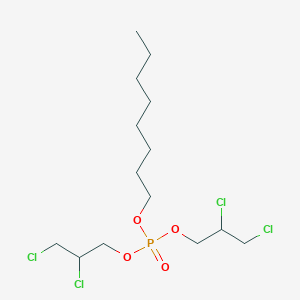
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
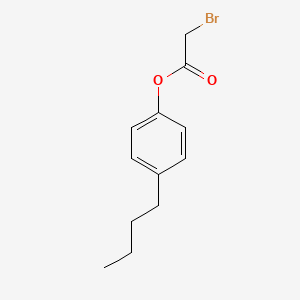
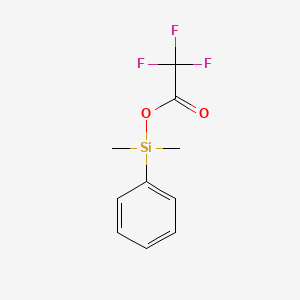
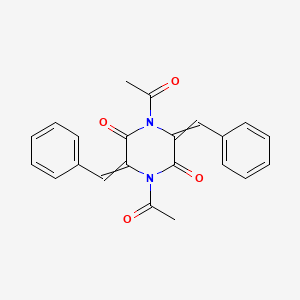
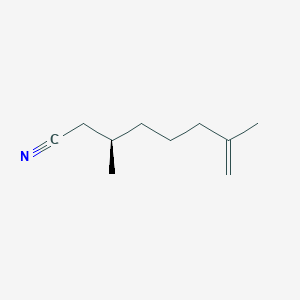
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
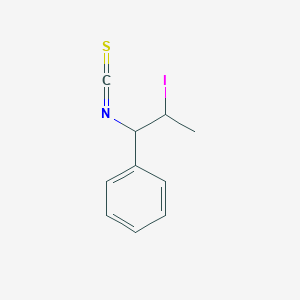
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
